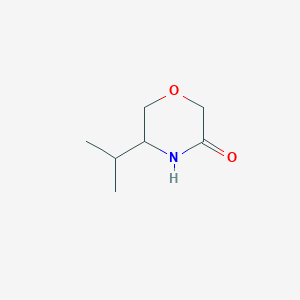

5-Isopropylmorpholin-3-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-propan-2-ylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOLJYXTOMTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602031 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127958-60-5 | |

| Record name | 5-(Propan-2-yl)morpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Morpholinone Core in Contemporary Chemical Sciences

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. sci-hub.senih.govnih.gov Its derivatives, known as morpholinones, are recognized for their favorable physicochemical, biological, and metabolic properties. sci-hub.senih.gov The inclusion of a morpholine moiety can enhance a molecule's potency and pharmacokinetic profile, making it a valuable building block in drug design and development. sci-hub.senih.gov

Morpholine and its derivatives are integral to a wide array of pharmaceuticals, including antibiotics, antifungals, and anticancer agents. e3s-conferences.org The structural flexibility of the morpholine nucleus allows for diverse substitutions, leading to a broad spectrum of biological activities. sci-hub.see3s-conferences.org Researchers are continually developing new synthetic methodologies to access novel morpholine derivatives, highlighting the sustained importance of this scaffold in medicinal chemistry. nih.gov The ability of the morpholine ring to engage in crucial hydrogen bond interactions is a key factor in its utility as a pharmacophore. sci-hub.se

Contextualization of 5 Isopropylmorpholin 3 One As a Subject of Academic Inquiry

Chiral and Stereoselective Synthesis Approaches

The development of synthetic routes that yield enantiomerically pure morpholinones is crucial for their application in pharmaceuticals and other bioactive contexts. This section details methods that prioritize the control of stereocenters during the synthesis.

Racemization-Free Synthesis Strategies via Base-Mediated Cyclization

A straightforward and effective method for synthesizing chiral N-protected morpholinone derivatives involves the base-mediated cyclization of N-protected α-amino acids with 1,2-dihaloethanes. thieme-connect.com This strategy has proven to be efficient in producing morpholinones in good yields and high enantiomeric purity. thieme-connect.com

One common approach utilizes potassium carbonate (K₂CO₃) as the base in a solvent like dimethylformamide (DMF). thieme-connect.com The reaction involves the N-protected α-amino acid being treated with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909), to facilitate the cyclization. thieme-connect.com A key factor in preventing racemization is the reaction temperature. For instance, in the synthesis of N-benzylmorpholinone derivatives, a temperature of 65 °C was found to be optimal for retaining the enantiopurity of the product. thieme-connect.com Higher temperatures, while potentially increasing the reaction yield, were observed to lead to a reduction in the enantiomeric excess of the final compound. thieme-connect.com

This method is applicable to a variety of N-protecting groups, including tosyl (Ts) and benzyl (B1604629) (Bn) groups, demonstrating its versatility in synthesizing a range of chiral morpholinone derivatives. thieme-connect.com The starting materials, N-protected chiral α-amino acids, are readily available, making this a practical approach for accessing these important heterocyclic compounds. thieme-connect.com

Table 1: Synthesis of Chiral N-Benzylmorpholinone Derivatives

| Entry | R Group | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1 | H | 75 | >99% |

| 2 | Me | 72 | >99% |

| 3 | i-Pr | 70 | >99% |

| 4 | i-Bu | 68 | >99% |

| 5 | Bn | 74 | >99% |

Data sourced from a study on racemization-free synthesis. thieme-connect.com The enantiomeric excess for all entries was determined to be greater than 99%. Racemic versions were synthesized from racemic α-amino acids for comparison.

Asymmetric Catalytic Methodologies for Enantiomerically Pure Forms

Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically pure compounds, including morpholinone derivatives. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

While direct asymmetric catalytic synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric catalysis are widely applied to the synthesis of chiral molecules. mdpi.comunipd.itnih.gov These methodologies often involve the use of chiral ligands in combination with a metal catalyst or the use of organocatalysts. mdpi.comfrontiersin.orgresearchgate.net For instance, chiral phosphoric acids have emerged as effective catalysts for a variety of asymmetric transformations. nih.gov

The development of such catalytic systems for morpholinone synthesis would involve the reaction of a prochiral substrate in the presence of a chiral catalyst to induce enantioselectivity. This approach is highly desirable as it can, in principle, generate large quantities of the desired enantiomer from achiral starting materials using only a small amount of the chiral catalyst. unipd.it

Preparation from α-Amino Alcohols and Activated Esters

The synthesis of morpholinones can be achieved through the reaction of α-amino alcohols with activated esters. This method builds the morpholinone ring by forming an amide bond followed by an intramolecular cyclization.

A common strategy involves the condensation of an α-amino alcohol with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride. The resulting N-(haloacetyl)amino alcohol can then undergo intramolecular cyclization, typically in the presence of a base, to yield the morpholinone. For the synthesis of 5-substituted morpholin-3-ones, the corresponding α-amino alcohol is the key chiral starting material. For example, to synthesize this compound, (S)-valinol or (R)-valinol would be the appropriate starting material.

Another variation involves the reaction of α-amino alcohols with α,β-unsaturated esters. This can lead to a Michael addition followed by lactamization to form the morpholinone ring. The stereochemistry of the starting α-amino alcohol directly influences the stereochemistry of the resulting 5-substituted morpholin-3-one (B89469).

Novel Ring-Formation and Annulation Techniques

Beyond traditional cyclization methods, novel strategies for constructing the morpholinone ring have been developed, offering alternative pathways and access to more complex structures.

Domino Ring-Opening Cyclization Pathways

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where a single synthetic operation generates multiple bond formations. rsc.orgrsc.orgepfl.ch In the context of morpholinone synthesis, a domino ring-opening cyclization could involve the opening of a strained ring, such as an epoxide or aziridine (B145994), followed by an intramolecular cyclization to form the morpholinone ring. rsc.orgresearchgate.net

For example, the reaction of an activated aziridine with a suitable nucleophile can lead to ring-opening. If the nucleophile also contains a group capable of subsequent cyclization, a domino sequence can be initiated. rsc.orgresearchgate.net While a direct application to this compound is not explicitly described, the principle can be envisioned. A suitably substituted aziridine could react with a nucleophile that, after the initial ring-opening, possesses a functionality that can cyclize to form the morpholinone core. These domino strategies are prized for their atom economy and ability to rapidly build molecular complexity from simpler starting materials. rsc.orgnih.gov

Construction of Spiro-Morpholinone Ring Systems

Spiro compounds are characterized by two rings sharing a single common atom. qmul.ac.uk The construction of spiro-morpholinone ring systems involves specialized synthetic strategies to create this unique structural motif. nih.gov

One approach involves the glycosylation of 2-chloroethanol (B45725) with a glyculosonamide derivative, followed by ring closure of the resulting 2-chloroethyl glycoside using a base like potassium carbonate to form the spiro-morpholinone. nih.gov Another method utilizes the ozonolysis of (allyl glyculosid)onamides, which leads to the formation of spiro-5-hydroxymorpholinones. nih.gov This ozonolytic method represents a novel technique for constructing the morpholine ring. nih.gov

Furthermore, iodonium (B1229267) ion-mediated cyclization of (allyl glyculosid)onamides can yield spiro-5-iodomethylmorpholinones. nih.gov These reactions demonstrate the versatility of starting from carbohydrate-derived precursors to access complex spiro-morpholinone architectures.

One-Pot Synthetic Procedures for Functionalized Scaffolds

One notable method involves a sequential Ugi four-component reaction (Ugi-4CR) followed by a triphenylphosphine-catalyzed intramolecular cyclization. niscpr.res.in In this process, readily available starting materials—an aromatic aldehyde, a 1,2-amino alcohol, an acid, and an isocyanide—are combined in methanol (B129727) to form a hydroxypropargylamide Ugi adduct. niscpr.res.in Crucially, this intermediate can be directly subjected to cyclization conditions without the need for purification. niscpr.res.in The addition of triphenylphosphine (B44618) in ethanol (B145695) at an elevated temperature triggers a chemo- and regioselective 6-exo-dig cyclization, affording the desired O-cyclized morpholinone products in moderate to good yields. niscpr.res.in This strategy's tolerance for a wide variety of substituents on the alkyne, isonitrile, and aldehyde components underscores its versatility. niscpr.res.in

Another powerful one-pot approach for assembling functionalized morpholinones utilizes a [3+3] annulation strategy. This method involves the reaction of an aza-oxyallyl cation with an amphoteric compound containing both a heteroatom nucleophilic site and a π-electrophilic site. acs.org This concise technique facilitates the rapid assembly of the six-membered morpholinone ring system, proving highly valuable for creating libraries of compounds for drug discovery. acs.org

Furthermore, a one-pot sequence comprising a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening/cyclization (DROC) has been successfully employed. researchgate.net This method allows for the synthesis of 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones from commercial aldehydes, (phenylsulfonyl)acetonitrile, a peroxide, and 1,2-ethanolamines in good yields and with high enantioselectivity. researchgate.net

Table 1: Overview of Selected One-Pot Syntheses for Morpholinone Scaffolds

| Method | Key Reactions | Starting Materials | Key Features |

|---|---|---|---|

| Post-Ugi Cyclization niscpr.res.in | Ugi-4CR, Intramolecular 6-exo-dig Cyclization | Aldehyde, 1,2-amino alcohol, acid, isocyanide | Broad substrate scope, no purification of intermediate, moderate to good yields. |

| [3+3] Annulation acs.org | Cycloaddition | Aza-oxyallyl cation, acs.orgd-nb.info-amphoteric compounds | Concise assembly of functionalized saturated N-heterocycles. |

| Domino Ring-Opening/Cyclization researchgate.net | Knoevenagel, Asymmetric Epoxidation, DROC | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethanolamines | High enantioselectivity, provides access to chiral morpholinones. |

Exploration of Mechanistic Aspects in this compound Synthesis

Understanding the reaction mechanisms, including the transient species and the factors that dictate the final product's geometry, is paramount for optimizing existing synthetic routes and designing new ones.

Investigation of Intermediate Species in Cyclization Reactions

The synthesis of morpholinones often proceeds through complex reaction cascades involving transient intermediates that can be challenging to detect or isolate. Mechanistic studies have provided significant insight into these fleeting species.

In the zinc chloride-catalyzed cyclizative 1,2-rearrangement for synthesizing C3-disubstituted morpholin-2-ones, a unique α-imine hemiacetal intermediate has been successfully isolated. nih.gov This discovery was made by conducting the reaction at a lower temperature (60 °C). nih.gov This intermediate forms through the condensation of a primary amine with a carbonyl group, which then participates in a 1,2-ester shift to yield the final morpholinone product. d-nb.infonih.gov This pathway is distinct from previously reported aza-benzilic acid-type rearrangements. d-nb.info

In other synthetic approaches, different intermediates are postulated. For instance, in the palladium-catalyzed C(sp³)–H acetoxylation of morpholinones, computational modeling and kinetic studies support a mechanism involving a γ-aminoalkyl-Pd(IV) intermediate. nih.govrsc.org The reaction proceeds via the formation of a five-membered cyclopalladated species, which is then oxidized to the Pd(IV) intermediate. rsc.org Subsequent reductive elimination from this species leads to the formation of the C-O bond. rsc.org

The degradation of polymers derived from morpholinones also sheds light on potential intermediates. The pH-induced degradation of certain poly(amino esters) is proposed to occur via a cascade of 1,5- and 1,6-cyclizations, involving hydroxyethyl (B10761427) amide intermediates. rsc.org

Table 2: Identified and Proposed Intermediates in Morpholinone Synthesis

| Reaction Type | Intermediate Species | Method of Investigation | Reference |

|---|---|---|---|

| ZnCl₂-catalyzed Cyclizative Rearrangement | α-Imine hemiacetal | Isolation at lower temperature | nih.gov |

| Pd-catalyzed C(sp³)–H Acetoxylation | γ-Aminoalkyl-Pd(IV) | Computational modeling, kinetic studies | nih.govrsc.org |

| Degradation of Polymorpholinones | Hydroxyethyl amides | ¹H NMR, kinetic simulations | rsc.org |

Stereochemical Control and Regioselectivity in Ring Closure

Achieving control over stereochemistry and regioselectivity is a central challenge in the synthesis of substituted morpholinones, as the biological activity of such molecules is often dependent on their precise three-dimensional arrangement.

Regioselectivity: The regioselectivity of ring closure is critical when multiple reaction pathways are possible. In the ZnCl₂-catalyzed synthesis of C3-disubstituted morpholin-2-ones, the reaction proceeds through a formal [4+2] heteroannulation that regioselectively produces specific α-iminium/imine hemiacetals. d-nb.info This control ensures that the subsequent 1,2-ester or amide migration leads to the desired morpholinone framework. d-nb.info Similarly, the triphenylphosphine-catalyzed cyclization of Ugi adducts demonstrates high chemo- and regioselectivity for a 6-exo-dig pathway, leading exclusively to the O-cyclized morpholinone product. niscpr.res.in

Catalyst-controlled regioselectivity has also been demonstrated in the synthesis of complex polycyclic systems containing a morpholinone moiety. For example, in the reaction of a fumagillol-derived bis-epoxide with an amine, the choice of Lewis acid catalyst dictates the regioselectivity of the epoxide opening. nih.gov Lanthanum triflate (La(OTf)₃) favors the formation of a perhydroisoindole product which can lactonize to a morpholinone derivative, whereas zinc triflate (Zn(OTf)₂) favors a perhydroisoquinoline product. nih.gov This switch in selectivity is attributed to the size of the metal ion and its ability to coordinate with the substrate. nih.gov

Stereochemical Control: The creation of chiral centers with a specific configuration is often accomplished using chiral starting materials or asymmetric catalysis. The synthesis of chiral N-protected morpholinone derivatives can be achieved through a base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane, preserving the stereochemistry of the initial amino acid. researchgate.net

Asymmetric catalysis offers a more versatile approach. For instance, a one-pot sequence involving an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335) has been used to produce morpholin-2-ones with up to 99% enantiomeric excess (ee). researchgate.net Furthermore, preliminary studies have shown that the palladium-catalyzed C(sp³)–H acetoxylation of morpholinones can be made enantioselective by introducing a non-racemic BINOL-phosphoric acid to the reaction conditions. nih.gov The development of stereodivergent methods, which can selectively produce any possible stereoisomer of a product, represents a significant goal in this field. researchgate.net

Derivatization and Functionalization Strategies of the 5 Isopropylmorpholin 3 One Scaffold

Selective Introduction of Diverse Functional Moieties

The selective introduction of various functional groups onto the 5-isopropylmorpholin-3-one scaffold is a fundamental strategy for fine-tuning its physicochemical and biological properties. This functionalization can be achieved at several positions on the morpholinone ring, most commonly at the nitrogen atom or the carbon atoms alpha to the carbonyl group.

A frequent approach involves the use of N-protected morpholinone derivatives, which allows for controlled and selective reactions. thieme-connect.comthieme-connect.com For example, a simple and efficient one-pot protocol allows for the synthesis of 3-substituted N-benzyl-morpholine-2-ones from amino acids. semanticscholar.org This process involves refluxing an amino acid with 1,2-dibromoethane (B42909) and potassium carbonate, followed by treatment with benzyl (B1604629) bromide in the same reaction vessel. semanticscholar.org

The nitrogen atom of the morpholinone ring is a common site for derivatization. N-acylation is a key step in strategies such as organocatalytic ring-opening polymerization, where the resulting N-acyl morpholinones serve as monomers for producing functionalized poly(aminoesters). acs.orgresearchgate.net The introduction of substituents at the C-2 position of the morpholinone scaffold has also been explored, for instance, through the Castagnoli-Cushman reaction (CCR) to generate potential BACE-1 inhibitors. rsc.org Additionally, methods for the cross-dehydrogenative coupling between morpholinones and other cyclic compounds have been developed to functionalize the ring in an atom-efficient manner. researchgate.net

Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy employed to systematically explore chemical space by generating collections of structurally diverse small molecules. frontiersin.orgnih.gov This approach is particularly valuable in drug discovery for producing high-quality compound libraries that can be used as probes to investigate biological pathways. nih.govresearchgate.net The core principle of DOS involves using a complexity-generating reaction followed by cyclization and appendage diversity steps. frontiersin.orgnih.gov

The morpholine (B109124) and morpholinone skeletons are ideal scaffolds for DOS due to their prevalence in natural products and approved drugs. frontiersin.orgresearchgate.net Efforts in this area have focused on generating peptidomimetic libraries centered around the morpholine scaffold. frontiersin.orgnih.gov These strategies often take advantage of couple-pair synthetic approaches, combining polyfunctional building blocks to rapidly assemble complex molecules. nih.govresearchgate.net The goal is to produce libraries of sp³-rich heterocyclic peptidomimetics, which offer greater three-dimensional complexity compared to traditional flat, aromatic compounds. nih.gov

The use of building blocks from the "chiral pool," such as amino acids and sugars, is a cornerstone of modern DOS strategies for generating morpholinone-based libraries. nih.govamazonaws.com These starting materials are highly valuable because they are readily available, inexpensive, and introduce stereochemical and functional diversity into the target molecules from the outset. nih.gov

A simple and effective strategy for synthesizing chiral N-protected morpholinone derivatives involves the base-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane, a reaction that proceeds in good yields and without racemization. thieme-connect.comthieme-connect.com This method allows the inherent chirality of the starting amino acid to be transferred directly to the morpholinone product.

Sugars are also powerful building blocks for creating complex morpholinone derivatives. For example, the combination of mannose with aminoacetaldehyde has been used to produce morpholine compounds with polyhydroxylated chains. frontiersin.orgnih.gov Similarly, spiro-morpholinones can be synthesized via the ring closure of 2-chloroethyl glycosides derived from sugars like D-glucose and D-galactose in the presence of a base. nih.gov These approaches leverage the rich stereochemistry and functionality of carbohydrates to generate unique and complex sp³-rich morpholine scaffolds. nih.govnih.gov

| Chiral Building Block | Synthetic Strategy | Resulting Scaffold | Reference |

| N-protected α-amino acids | Base-mediated cyclization with 1,2-dibromoethane | Chiral N-protected morpholinones | thieme-connect.comthieme-connect.com |

| Amino acid derivatives | Combination with dimethoxyacetaldehyde | Morpholine peptidomimetics | frontiersin.orgnih.gov |

| Threonate derivative | Combination with aminoacetaldehyde | Morpholine peptidomimetics | frontiersin.orgnih.gov |

| Mannose | Combination with aminoacetaldehyde | Morpholine compounds with polyhydroxylated chains | frontiersin.orgnih.gov |

| Glyculosonamide derivatives | Ring closure of derived 2-chloroethyl glycosides | Glycopyranosylidene-spiro-morpholinones | nih.gov |

Structural Analysis and Computational Chemistry of 5 Isopropylmorpholin 3 One and Analogues

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous determination of the structure and conformation of 5-Isopropylmorpholin-3-one and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods employed for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of morpholin-3-one (B89469) derivatives. academie-sciences.fr Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provide a wealth of information regarding the connectivity of atoms and the spatial arrangement of substituents. scielo.brnih.govresearchgate.net

The chemical shifts and coupling constants of protons in the morpholinone ring are particularly informative. For instance, the difference in chemical shifts of specific signals can be used to determine the relative configuration of diastereomers when both are available. academie-sciences.fr This is crucial as the biological activity of stereoisomers can vary significantly.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in conformational analysis. frontiersin.org By identifying through-space correlations between protons, the relative orientation of substituents on the morpholine (B109124) ring can be established. For example, key NOESY correlations have been used to confirm a trans geometry and the axial positioning of substituents in certain morpholinone derivatives. frontiersin.org Structural analysis through NMR has revealed that the morpholinone ring often adopts a half-chair conformation. frontiersin.orgacademie-sciences.fr

Table 1: Representative ¹H NMR Data for a Morpholin-3-one Analogue

| Proton | Chemical Shift (ppm) | Multiplicity | Key NOESY Correlations |

| H-2 | 4.50 | d | H-3, H-6 |

| H-3 | 3.80 | dd | H-2, H-5a |

| H-5a | 3.20 | m | H-3, H-5b, H-6 |

| H-5b | 3.00 | m | H-5a, H-6 |

| H-6 | 4.10 | t | H-2, H-5a, H-5b |

Note: This is a representative table; actual values vary depending on the specific analogue and solvent.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iquni-marburg.de High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula of novel this compound analogues. nih.gov

In addition to providing the molecular ion peak, MS coupled with fragmentation analysis helps in elucidating the structure of the molecule. libretexts.orgslideshare.net The molecule is bombarded with energy, causing it to break into smaller, charged fragments. uomustansiriyah.edu.iq The pattern of these fragments is characteristic of the compound's structure. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. While detailed fragmentation pathways for this compound itself are not extensively published, general principles of fragmentation for cyclic compounds and amides can be applied to predict and interpret its mass spectrum. libretexts.org

Theoretical and In Silico Investigations

Computational chemistry and chemoinformatic analyses provide powerful tools to complement experimental data, offering deeper insights into the conformational preferences and chemical diversity of this compound and its derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Studies (e.g., Half-Chair Conformation)

Molecular modeling and dynamics simulations are extensively used to investigate the conformational landscape of morpholinone-containing compounds. frontiersin.orgiyte.edu.tr These computational methods can predict the lowest energy conformations and the barriers to conformational changes.

For the morpholinone scaffold, theoretical calculations often show that the ring adopts a non-planar conformation to relieve ring strain. wikipedia.org The half-chair conformation is frequently identified as the most stable arrangement. frontiersin.orgacademie-sciences.fr In this conformation, some atoms of the ring are out of the plane of the others, similar to the chair conformation of cyclohexane. qmul.ac.ukyoutube.commasterorganicchemistry.com Molecular modeling studies have been used to visualize these conformations and to show, for example, that substituents can occupy axial or equatorial positions, which can have a significant impact on the molecule's properties and interactions. frontiersin.org

Chemoinformatic Analysis of Chemical Space and Molecular Diversity of Derivatives

Chemoinformatic analysis is employed to assess the chemical space and molecular diversity of libraries of morpholin-3-one derivatives. researchgate.netnih.gov This involves calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), the fraction of sp³ hybridized carbons (Fsp³), and the number of stereocenters. nih.gov

Tools like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by a library of compounds and compare it to known drugs or natural products. nih.govresearchgate.net This analysis helps in designing libraries with greater structural diversity and drug-like properties. The saturation index (Fsp³), for example, is a measure of molecular complexity, and increasing this value is often a goal in the design of novel bioactive compounds. nih.gov Such analyses are crucial for guiding the synthesis of new derivatives with potentially improved pharmacological profiles. mdpi.comidrblab.net

Mechanistic Investigations of Biological Interactions of the Morpholinone Scaffold Conceptual Framework

Molecular Basis of Ligand-Target Binding by Morpholinone-Based Compounds

The interaction of morpholinone-based compounds with their biological targets is a multifaceted process governed by a variety of non-covalent interactions. The morpholinone core can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, which collectively contribute to the binding affinity and selectivity of the ligand.

The oxygen atom within the morpholine (B109124) ring can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donors in the active site of an enzyme or the binding pocket of a receptor. researchgate.net Similarly, the nitrogen atom can also participate in hydrogen bonding, either as a donor or an acceptor depending on its substitution pattern. The carbonyl group of the morpholinone ring is a strong hydrogen bond acceptor.

Molecular docking and structural biology studies have elucidated the binding modes of various morpholinone-containing ligands. These studies often reveal that the morpholinone moiety orients itself within the binding site to maximize favorable interactions. For instance, in the design of inhibitors for certain enzymes, the morpholinone scaffold can serve as a central framework to which various functional groups are attached to target specific subpockets of the active site. nih.govsci-hub.se The precise geometry and electronic properties of the morpholinone ring are thus critical determinants of its binding efficacy. researchgate.net

Computational molecular dynamics simulations have further provided insights into the dynamic nature of ligand-receptor interactions, showing how the flexibility of the morpholinone ring can allow for an induced-fit mechanism of binding. nih.gov This adaptability can be crucial for accommodating the conformational changes that often accompany ligand binding and receptor activation.

Scaffold as a Platform for Enzyme and Receptor Modulation

The morpholinone scaffold has proven to be a versatile platform for the development of modulators for a wide range of enzymes and receptors. nih.govsci-hub.se Its structural and electronic properties can be readily modified through chemical synthesis, allowing for the fine-tuning of biological activity. rsc.org The strategic placement of substituents on the morpholinone ring can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

A notable example of the morpholinone scaffold's utility is in the development of enzyme inhibitors. By incorporating the morpholinone core, medicinal chemists have created potent inhibitors of various enzymes, including kinases, proteases, and phosphodiesterases. semanticscholar.orgnih.gov In many of these cases, the morpholinone ring either directly interacts with key residues in the active site or serves as a rigid scaffold to orient other functional groups for optimal binding. nih.gov

The following table provides examples of how the morpholinone scaffold has been utilized in the development of enzyme and receptor modulators.

| Compound Class | Target | Biological Effect |

| Benzoxazinones | DNA-PK, PI3K, PDE3A | Inhibition nih.gov |

| Naphthalene-1,4-dione analogues | Keap1 | Anticancer activity rsc.org |

| Pyrazoloquinolinones | GABA-A Receptor | Allosteric modulation frontiersin.org |

| Thiazolidinone derivatives | Various microbes | Antimicrobial activity asianpubs.org |

The adaptability of the morpholinone scaffold also extends to the modulation of various receptors. It has been incorporated into ligands for G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. elifesciences.org For instance, derivatives of morpholinone have been investigated as allosteric modulators of the GABA-A receptor, demonstrating the scaffold's potential in the development of treatments for neurological disorders. frontiersin.org

Pharmacophoric Contribution of the Morpholinone Moiety to Bioactivity

The key pharmacophoric features of the morpholinone scaffold include:

Hydrogen Bond Acceptors: The ether oxygen and the carbonyl oxygen.

Hydrogen Bond Donor/Acceptor: The nitrogen atom.

Hydrophobic Regions: The carbon backbone of the ring.

These features allow the morpholinone scaffold to participate in a variety of interactions with biological macromolecules. The well-defined spatial arrangement of these features can lead to high-affinity binding and selectivity for a particular target. researchgate.net The rigid nature of the ring system can also reduce the entropic penalty associated with binding, thereby enhancing the binding affinity. acs.org

The "privileged" status of the morpholinone scaffold in medicinal chemistry is a testament to its favorable pharmacophoric properties. nih.govsci-hub.se Its incorporation into drug candidates often leads to improved potency and desirable drug-like properties. acs.org The metabolic stability of the morpholine ring is another key advantage, as it is less susceptible to metabolism compared to other heterocyclic systems. acs.org

Advanced Analytical Methodologies for Research on 5 Isopropylmorpholin 3 One and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique that separates components within a mixture for subsequent identification and quantification. etamu.edu High-performance liquid chromatography and gas chromatography are particularly relevant for the analysis of morpholinone-based compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like morpholinone derivatives. researchgate.net It is extensively used to determine the purity of synthesized compounds and to monitor the progress of chemical reactions in real-time.

For purity assessment, HPLC methods can effectively separate the main compound from impurities and starting materials. ekb.eg The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. researchgate.net In the case of chiral morpholinone derivatives, specialized chiral HPLC columns are employed to separate enantiomers and determine the enantiomeric excess (ee), a critical quality attribute. thieme-connect.com The use of a Diode Array Detector (DAD) enhances purity analysis by allowing for the assessment of peak purity; a pure compound should exhibit a consistent UV-visible spectrum across its entire chromatographic peak. torontech.com Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is specific, precise, linear, and accurate for its intended purpose. ekb.egejgm.co.uk

HPLC is also an invaluable tool for reaction monitoring, providing data-rich profiles of a reaction's course. researchgate.net Automated systems can perform sampling and dilution, followed by rapid analysis, allowing researchers to track the consumption of reactants and the formation of products with high temporal resolution. researchgate.netnih.gov This near real-time monitoring facilitates the optimization of reaction conditions, such as temperature, catalysts, and reaction time, ultimately improving yield and purity. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for these applications, often utilizing C18 columns to separate compounds based on their hydrophobicity. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Morpholine (B109124) and Related Compounds

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | C18 Reversed-Phase Column (e.g., RP-Thermo C18, Zorbax SB-Aq) | ekb.egejgm.co.uk |

| Mobile Phase | Gradient or isocratic mixture of an aqueous solvent (e.g., water) and an organic modifier (e.g., acetonitrile, methanol). | ekb.egejgm.co.uk |

| Detector | Photodiode Array (PDA) or UV Detector (e.g., at 254 nm). | ejgm.co.uk |

| Flow Rate | Typically 1.0 mL/min. | ejgm.co.uk |

| Injection Volume | Standardized volume, often 20 µL. | ejgm.co.uk |

| Derivatization | For compounds lacking a UV chromophore, derivatization (e.g., with 1-Naphthyl isothiocyanate for morpholine) can be used to produce a stable, detectable derivative. | ijpsdronline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. etamu.educhromatographyonline.com It is the method of choice for the analysis of volatile and thermally stable compounds. shimadzu.com While morpholinone derivatives may have limited volatility, GC-MS analysis can be effectively applied, often following a chemical derivatization step to increase volatility and thermal stability. nih.govresearchgate.net

A widely used derivatization strategy for morpholine and related secondary amines involves nitrosation. researchgate.net In this method, the analyte reacts with a reagent like sodium nitrite (B80452) under acidic conditions to form a stable and more volatile N-nitrosamine derivative (e.g., N-nitrosomorpholine), which can be readily analyzed by GC-MS. nih.gov This approach has been successfully optimized and validated for the quantification of morpholine in various matrices, demonstrating good linearity, detection limits, and recovery rates. nih.govresearchgate.net Another derivatization technique involves silylation using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogen atoms with a less polar, thermally stable silyl (B83357) group. mdpi.com

The GC separates the volatile derivatives based on their boiling points and interaction with the capillary column. shimadzu.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov This makes GC-MS an excellent tool for both identifying unknown volatile impurities and quantifying target analytes. core.ac.ukunar.ac.id

Table 2: Typical GC-MS Parameters for Analysis of Morpholine Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Derivatization | Reaction with sodium nitrite to form N-nitrosomorpholine or with MTBSTFA to form a silyl derivative. | nih.govmdpi.com |

| Extraction | Liquid-liquid extraction with a solvent like dichloromethane (B109758) to isolate the derivative. | nih.gov |

| Column | Capillary column (e.g., TR 5-MS, DB 5 MS). | nih.govphytopharmajournal.com |

| Carrier Gas | Inert gas, typically Helium, at a constant flow rate (e.g., 1.0 mL/min). | nih.govphytopharmajournal.com |

| Temperature Program | The oven temperature is ramped to separate compounds based on boiling points (e.g., 40°C raised to 250°C). | nih.gov |

| Ionization Mode | Electron Ionization (EI) is common. | nist.gov |

| Detection | Mass spectrometer operating in scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. | chromatographyonline.commdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection technique, creating an integrated analytical system with enhanced capabilities. nih.govresearchgate.net This coupling allows for the detailed analysis of complex mixtures by separating individual components before they are identified and quantified. nih.gov

The integration of High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is one of the most powerful and versatile analytical techniques for chemical profiling. ddtjournal.comresearchgate.net It is particularly advantageous for analyzing compounds that are not suitable for GC-MS due to low volatility or thermal instability. ddtjournal.com This method combines the superior separation of modern liquid chromatography (including UHPLC for higher resolution and speed) with the high sensitivity and specificity of tandem mass spectrometry detection. researchgate.netnih.gov

In an LC-MS/MS system, compounds eluting from the HPLC column are introduced into an ion source, such as electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI), which generates gas-phase ions. ddtjournal.comchromatographyonline.com These ions are then analyzed by two mass analyzers in sequence (MS/MS). The first mass spectrometer selects a specific parent ion (precursor ion), which is then fragmented through collision-induced dissociation (CID). researchgate.net The second mass spectrometer analyzes the resulting fragment ions (product ions). researchgate.net This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for the accurate quantification of target analytes even in complex matrices with minimal background interference. nih.govnih.gov

This technique has been successfully used to develop sensitive and selective methods for a wide range of chemical compounds, including various isothiazolinones and other heterocyclic structures. nih.gov The development of LC-MS/MS methods for the comprehensive profiling of exogenous chemicals demonstrates its utility in identifying and quantifying a broad spectrum of compounds in a single analysis. researchgate.netmdpi.com For research on 5-Isopropylmorpholin-3-one, LC-MS/MS would be the premier tool for quantifying the compound and its metabolites in complex biological samples, as well as for identifying unknown synthesis byproducts. nih.gov

Table 3: General Parameters for LC-MS/MS Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC. | researchgate.net |

| Column | Reversed-phase C18 column (e.g., ACE Excel C18, BEH C18). | nih.govmdpi.com |

| Mobile Phase | A gradient of water and an organic solvent (acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate/acetate to improve ionization. | nih.govresearchgate.net |

| Ion Source | Electrospray Ionization (ESI) is most common; Atmospheric-Pressure Chemical Ionization (APCI) can be used for less polar compounds. | ddtjournal.comchromatographyonline.com |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS). | ddtjournal.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring a specific precursor ion to product ion transition. | nih.govnih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Isopropylmorpholin-3-one, and what key reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Nucleophilic substitution or cyclization reactions are commonly employed, often starting with morpholine derivatives and isopropyl-containing precursors. For example, morpholinone cores are synthesized under reflux using polar aprotic solvents (e.g., DMF or THF) .

- Step 2 : Temperature control (e.g., 60–80°C) and catalyst selection (e.g., HATU for amide bond formation) are critical for regioselectivity and minimizing side products .

- Step 3 : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Yield optimization often requires iterative adjustment of stoichiometry and solvent polarity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the isopropyl group’s doublet signals (~1.2 ppm) and morpholinone carbonyl peaks (~170 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, especially for chiral analogs requiring enantiomeric resolution .

Q. What are the primary stability considerations for this compound under different storage conditions?

- Methodology :

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for light-sensitive derivatives .

- Hydrolytic Stability : Accelerated stability studies (e.g., 40°C/75% relative humidity) identify susceptibility to hydrolysis. Lyophilization improves long-term storage for hygroscopic forms .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved using advanced spectroscopic techniques?

- Methodology :

- 2D NMR : HSQC and HMBC correlate H-C couplings to resolve overlapping signals, particularly for diastereomers or regioisomers .

- Dynamic NMR : Variable-temperature NMR (e.g., –40°C to 80°C) identifies conformational exchange broadening signals in flexible morpholinone rings .

- X-ray Crystallography : Absolute configuration confirmation for crystalline derivatives, cross-referenced with computational DFT calculations .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

- Methodology :

- Analog Synthesis : Systematic substitution at the 5-isopropyl or morpholinone oxygen with electron-withdrawing/donating groups (e.g., fluoro, methoxy) .

- Biological Assays : Dose-response curves (IC/EC) in enzyme inhibition or cell viability assays (e.g., kinase targets or cancer cell lines) .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to biological targets, validated by mutagenesis studies .

Q. How do solvent polarity and catalyst choice affect regioselectivity in the synthesis of this compound analogs?

- Methodology :

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) in SN2 reactions. For example, DMF increases nucleophilicity of secondary amines, favoring morpholinone ring closure .

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts (e.g., proline derivatives for asymmetric synthesis) .

- Kinetic Studies : In-situ IR spectroscopy monitors reaction progress to identify rate-limiting steps influenced by solvent/catalyst .

Q. How can impurity profiling and control be optimized during the scale-up synthesis of this compound?

- Methodology :

- LC-MS/MS : Identifies trace impurities (e.g., unreacted intermediates or oxidation byproducts) with detection limits <0.1% .

- Process Analytical Technology (PAT) : Real-time monitoring using inline Raman spectroscopy ensures reaction consistency during scale-up .

- Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) identifies critical process parameters (CPPs) affecting impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.